(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Description

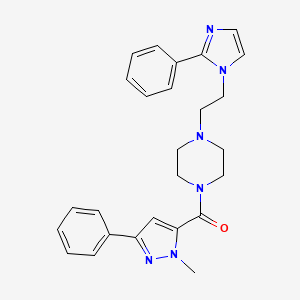

The compound "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 1 and a phenyl group at position 2. This pyrazole moiety is linked via a methanone bridge to a piperazine ring, which is further functionalized with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl side chain. These motifs are commonly associated with receptor binding, enzyme inhibition, and modulation of cellular pathways .

For instance, pyrazole derivatives are frequently investigated for their antimicrobial, anticancer, and anti-inflammatory properties, while imidazole-containing compounds are known for their role in targeting histamine receptors and cytochrome P450 enzymes .

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O/c1-29-24(20-23(28-29)21-8-4-2-5-9-21)26(33)32-18-15-30(16-19-32)14-17-31-13-12-27-25(31)22-10-6-3-7-11-22/h2-13,20H,14-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZOENQMFVWEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , often referred to as a hybrid molecule, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring a pyrazole and an imidazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 360.43 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antitumor Activity : Many pyrazole derivatives have been studied for their anticancer properties. The introduction of an imidazole ring may enhance this activity through various pathways, including inhibition of key enzymes involved in tumor growth.

- Antimicrobial Properties : The imidazole and pyrazole rings are known to possess antimicrobial activity against a range of pathogens, including bacteria and fungi.

- CNS Activity : Compounds containing piperazine structures are often investigated for their neuropharmacological effects, potentially acting as anxiolytics or antidepressants.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing CNS activity.

Table 1: Summary of Biological Activities

| Activity Type | Compound Class | Key Findings |

|---|---|---|

| Antitumor | Pyrazole derivatives | Inhibition of cancer cell proliferation in vitro |

| Antimicrobial | Imidazole hybrids | Effective against Gram-positive and Gram-negative bacteria |

| CNS Effects | Piperazine derivatives | Potential anxiolytic effects observed in animal models |

Case Study 1: Antitumor Efficacy

A study examined the antitumor efficacy of similar compounds in vitro against various cancer cell lines. Results indicated that the presence of both the pyrazole and imidazole rings significantly enhanced cytotoxicity compared to single-ring analogs. The compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related imidazole derivatives. The results showed that these compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Scientific Research Applications

Pharmacological Properties

Antidiabetic Activity

One of the notable applications of this compound is its role in the treatment of type 2 diabetes mellitus. The derivative Teneligliptin , which incorporates the pyrazole structure, has been marketed in Japan for this purpose. It works as a DPP-4 inhibitor, enhancing insulin secretion and decreasing glucagon levels in a glucose-dependent manner, which helps to control blood sugar levels effectively .

Anticancer Potential

Research indicates that compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone may possess anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The imidazole moiety is particularly noted for its role in enhancing the anticancer activity of these compounds .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Pyrazole derivatives have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Teneligliptin's Clinical Trials

Teneligliptin has undergone extensive clinical trials demonstrating its efficacy in managing blood glucose levels in patients with type 2 diabetes. Clinical data indicated significant reductions in HbA1c levels compared to placebo groups, highlighting its therapeutic potential and safety profile .

Case Study 2: Anticancer Efficacy

A study investigating the anticancer effects of pyrazole derivatives found that certain modifications enhanced their ability to inhibit cell proliferation in breast cancer models. The introduction of various substituents on the pyrazole ring was shown to affect cytotoxicity positively, suggesting a structure–activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in its hybrid architecture, combining pyrazole, imidazole, and piperazine moieties. Below is a comparative analysis with similar compounds:

Table 1: Structural Comparison with Analogs

Key Observations:

Pyrazole Core Modifications: The target compound’s pyrazole group is substituted with methyl and phenyl groups, unlike the amino/imino-functionalized pyrazole in . This difference may influence hydrogen-bonding capacity and solubility. The absence of polar groups (e.g., NH2) in the target compound could reduce aqueous solubility compared to analogs with amino substituents .

Piperazine Linker :

- The ethyl-piperazine side chain in the target compound contrasts with the trifluoromethyl- and pyridinyl-modified piperazines in ’s patented compounds . Electron-withdrawing groups (e.g., CF3) in the latter may enhance metabolic stability or receptor affinity.

Imidazole Variations :

Physicochemical and Spectral Properties

Limited data exists for the target compound, but comparisons can be inferred:

- Melting Point : ’s pyrazole derivative melts at 172.7°C, suggesting moderate thermal stability . The target compound’s bulkier structure may exhibit a higher melting point due to increased van der Waals interactions.

Q & A

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (focus on CYP3A4/2D6 due to piperazine/imidazole motifs) .

- Microsomal Stability Assay : Incubate with human liver microsomes (HLM) and measure parent compound depletion via LC-MS/MS .

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect quinone-imine or epoxide intermediates .

What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining purity?

Basic Research Question

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and impurity formation .

- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to simplify purification .

- Crystallization Engineering : Use controlled cooling profiles to isolate the desired polymorph .

How do steric and electronic effects of substituents on the pyrazole ring influence biological activity?

Advanced Research Question

- Steric Effects : Bulkier groups (e.g., 4-chlorophenyl in ) may hinder binding to flat receptor pockets.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen-bond acceptor capacity.

Methodology : Synthesize derivatives (e.g., replace methyl with CF) and compare IC values in target assays .

What are the best practices for resolving spectral overlaps in 1^11H NMR characterization of this compound?

Basic Research Question

- 2D NMR : Use HSQC to assign aromatic protons and NOESY to confirm spatial proximity of piperazine/imidazole groups .

- DEPT-135 : Differentiate CH (pyrazole methyl) from CH (piperazine) signals .

- Solvent Selection : DMSO-d resolves broad NH signals, while CDCl sharpens aromatic peaks .

How can researchers design control experiments to distinguish specific target engagement from off-target effects in cellular assays?

Advanced Research Question

- CRISPR Knockout : Generate target gene (e.g., HRH1)-KO cell lines and compare compound activity .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with bound proteins, followed by pull-down/MS identification .

- Orthogonal Assays : Combine calcium flux (GPCR activity) with β-arrestin recruitment (biased signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.